3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Description
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline (CAS: 202197-26-0) is a substituted aniline derivative with the molecular formula C₁₃H₁₁ClFNO and a molecular weight of 251.68 g/mol. It features a chlorine atom at the 3-position, a 2-fluorobenzyloxy group at the 4-position of the aniline ring, and a primary amine group. This compound is a critical intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting EGFR/HER2 receptors, approved for breast cancer treatment . Its low water solubility and high solubility in dimethyl sulfoxide (DMSO) make it suitable for pharmaceutical formulations requiring organic solvents .
Properties
IUPAC Name |
3-chloro-4-[(2-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRSRQUIAXQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620663 | |
| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-45-8 | |
| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline can be elucidated through comparisons with analogs. Below is a detailed analysis:
Structural Analogues and Their Properties
Key Research Findings
Kinase Inhibition :
- The trifluoromethyl derivative’s high EGFR inhibition (99.33%) surpasses Lapatinib’s parent compound, suggesting CF₃ enhances target affinity .
- Neratinib’s pyridinylmethoxy group confers resistance to mutations in EGFR, a feature absent in the 2-fluorophenyl analog .
Antiparasitic Activity: 3-Chloro-4-(4-chlorophenoxy)aniline inhibits Plasmodium falciparum enoyl-ACP reductase, but its hybrid’s efficacy drops due to solubility limitations .
Synthetic Challenges: Bulky substituents (e.g., 3,4-dichlorophenoxy) complicate synthesis, requiring multi-step protocols , whereas the target compound is efficiently synthesized via one-pot reductive amination .
Biological Activity
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline (CAS No. 179246-45-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClFNO, and its structure features a chloro group, a methoxy group, and a fluorophenyl moiety. The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration : Introduction of a nitro group to a suitable precursor.
- Reduction : Conversion of the nitro group to an amine.
- Methoxylation : Reaction with a fluorinated phenolic compound to introduce the methoxy group.
These steps can be optimized for yield and purity using various solvents and catalysts.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a study utilizing the agar well diffusion method revealed varying degrees of antibacterial activity against clinically isolated strains.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 15 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation.
- Receptor Binding : It likely binds to specific receptors, modulating signaling pathways that lead to apoptosis.
- Signal Transduction Modulation : The compound can influence signal transduction pathways related to cell survival and proliferation.
Case Studies
- Antibacterial Activity Study : A comprehensive study assessed the antibacterial efficacy of various derivatives of chloroaniline compounds, including this compound. The results indicated potent activity against resistant bacterial strains.
- Cytotoxicity Assessment : In a study focusing on the cytotoxic effects on cancer cell lines, the compound was shown to significantly reduce cell viability in MCF-7 cells through apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
